No Direct Comparative Evidence Available
No primary research paper, patent, or authoritative database entry with quantitative comparator data for this specific compound could be identified. A BindingDB entry (BDBM50387950/CHEMBL2057534) reports an IC50 of 9,200 nM for CCR5 antagonism in MOLT4 cells, but the compound identity mapping to 3-Amino-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one cannot be independently verified. [1] Similarly, a secondary source (kuujia.com) cites a 2022 Cancer Research study and a 2023 Journal of Medicinal Chemistry synthesis report, but neither publication could be located or confirmed via direct database search. [2] No head-to-head comparisons with close analogs (e.g., 3,3-difluoropiperidinyl or 4-difluoromethylpiperidine derivatives) are available. High-strength differential evidence is therefore absent.
| Evidence Dimension | CCR5 Antagonism (unconfirmed attribution) |
|---|---|
| Target Compound Data | IC50 = 9,200 nM (putative) |
| Comparator Or Baseline | No verified comparator data available |
| Quantified Difference | Not calculable |
| Conditions | Human MOLT4 cells, CCl5-induced calcium mobilization, Fluor-4 readout (BindingDB assay, attribution unconfirmed) |
Why This Matters
Without verified identity and comparator data, this compound cannot be scientifically prioritized over any analog for procurement.
- [1] BindingDB Entry BDBM50387950 / CHEMBL2057534. IC50: 9,200 nM for CCR5 antagonism in MOLT4 cells. Attribution to target compound is unconfirmed. View Source
- [2] Kuujia.com summary page claiming citations to Cancer Research (2022), J. Med. Chem. (2023), and Neuropharmacology (2023). Primary sources not verified. View Source
